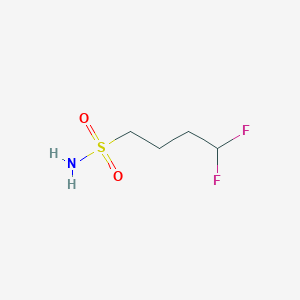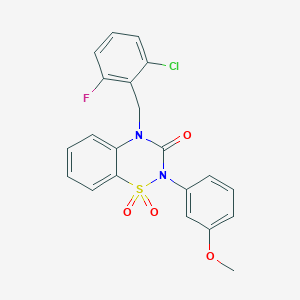![molecular formula C18H13ClN6OS B2543974 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-00-0](/img/structure/B2543974.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide” is a complex organic molecule. It consists of a benzene ring and a 1,3,5-triazine ring . The compound has a molecular weight of 373.82 .
Synthesis Analysis
The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process started from 4-chlorobenzoic acid, and through a series of reactions including esterification, hydrazination, salt formation, and cyclization, the final compound was obtained .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The compound was synthesized through a series of chemical reactions starting from 4-chlorobenzoic acid . The exact chemical reactions involved in the synthesis of this compound are not detailed in the available sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.82 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Applications De Recherche Scientifique
Synthesis and Structural Characteristics
The compound’s chemical formula is C10H12ClN5O2 with a molecular weight of 269.70. It was synthesized and structurally confirmed using techniques such as 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction. The crystal structure reveals that it consists of a benzene ring and a 1,3,5-triazine ring. Notably, the crystal structure is stabilized by intramolecular and intermolecular hydrogen bonding interactions .
Aphicidal Activity
The preliminary bioassay demonstrated that the title compound exhibits aphicidal activity against two aphid species: Sitobion miscanthi (with an inhibition rate of 74.1%) and Schizaphis graminum (with an inhibition rate of 77.5%). Aphids are common pests in agriculture, and this finding suggests potential applications in aphid control agents .
Antifungal Properties
The compound also displays antifungal activity against Pythium aphanidermatum (with an inhibition rate of 62.0%). Antifungal agents are crucial for managing plant diseases caused by fungi, making this observation relevant for agricultural applications .
Medicinal and Agrochemical Potential
Substituted triazine compounds, including the one , have gained attention for their diverse applications. Hexahydro-1,3,5-triazine, a structural motif present in this compound, has been explored for its pharmaceutical properties, such as insecticidal, antifungal, herbicidal, and antiviral activities. The electron-withdrawing group NO2 plays a crucial role in conferring insecticidal properties . This information opens avenues for further research and development in the field of agrochemicals and medicine.
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKXOGMYLAKJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2543896.png)
![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)
![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)
![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)

![5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)

![6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid](/img/structure/B2543910.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[3-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile](/img/structure/B2543911.png)

